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Taselisib at a Glance

Feature Description
Drug Name Taselisib (GDC-0032) [1]
Drug Class Oral inhibitor of Class | PI3K (p110a, p110y, p110d isoforms) with preferential

activity for mutant p110a [1] [2]
Primary PIK3CA mutations (e.g., in exons 9 and 20) are used for patient selection [2].

Biomarker

| Relevant Cancers | * ER+/HER2- Breast Cancer [2] « HER2+ Breast Cancer [1] | | Key Clinical Trials | «
LORELEI: Neoadjuvant phase II in early ER+/HER2- BC [2] « Phase Ib (NCT02390427): In metastatic
HER2+ BC [1] |

Comparison with Other PIBK/IAKT/mTOR Pathway
Inhibitors

The table below compares Taselisib with other drugs in its class based on recent clinical data. Please note

that the comparison contexts (type of cancer, combination therapy, trial phase) vary, which influences the
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outcomes.
Drug Key Reported Efficacy (in cited Reported Safety &
Name Characteristics trials) Tolerability

| Taselisib | a-selective; degrades mutated p110a [2] | « ER+/HER2- (LORELEI): ORR 50% (vs 39.3%
placebo) [2] « HER2+ mBC (Phase Ib): Median PFS 6.3-10.6 mos in combinations [1] | Significant
toxicities; GI disorders, oral mucositis, fatigue common; 10.8% discontinuation rate in LORELEI [1] [2] | |
Alpelisib | a-selective inhibitor [3] | HR+/HER2- mBC (SOLAR-1): PFS 11.0 mos (vs 5.7 mos placebo) [3]
| Manageable toxicity profile; hyperglycemia, rash common [4] [3] | | Buparlisib | Pan-PI3K inhibitor
(targets p1100/B/8/y) [4] | HR+/HER2- mBC: Significantly longer PFS vs placebo + fulvestrant [4] |
Significant/severe AEs: elevated AST, hyperglycemia, hypertension, fatigue [4] | | Pictilisib | Pan-PI3K
inhibitor [4] | Advanced BC: No significant PFS improvement vs placebo + fulvestrant [4] | Significant
toxicity, reduced treatment effectiveness [4] | | Inavolisib | Innovative PI3K inhibitor [4] | HR+/HER2-
mBC: Improved OS vs placebo in combo therapy [4] | Significant side effects (hyperglycemia, stomatitis);

led to study discontinuation in cited trial [4] |

Experimental Data & Biomarker Validation

The clinical data for Taselisib is derived from specific trial designs and patient populations.

e LORELEI Trial (ER+/HER2- Early Breast Cancer):

o Design: Randomized, double-blind, phase II. Patients received letrozole + either Taselisib or
placebo for 16 weeks before surgery [2].

o Endpoint: Primary endpoint was Objective Response Rate (ORR) by central MRI assessment
[2].

o Biomarker Analysis: Centralized PIK3CA genotyping was performed. The ORR was higher in
the Taselisib arm for both the overall population and the PIK3CA-mutant subgroup, where it
reached 56.2% vs 38% with placebo [2].

e Phase Ib Trial (HER2+ Metastatic Breast Cancer):

o Design: Open-label, dose-escalation trial. Taselisib was combined with various HER2-targeted
regimens (T-DM1, Trastuzumab+Pertuzumab, etc.) [1].
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o Endpoints: Primary endpoint was Maximum Tolerated Dose (MTD), secondary endpoints
included safety and Progression-Free Survival (PFS) [1].
o Biomarker Analysis: An exploratory endpoint involved circulating tumor DNA (ctDNA)

analysis. Patients with wild-type PIK3CA in ctDNA, especially those with hormone receptor-
positive tumors, had favorable outcomes [1].

Taselisib's Mechanism of Action

The following diagram illustrates how Taselisib targets the PI3K/AKT signaling pathway, a key driver in

certain cancers, and how biomarkers like PIK3CA mutations inform its use.
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Biomarker: PIK3CA Mutation
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The diagram shows that PIK3CA mutations lead to a hyperactive PI3K pathway, driving uncontrolled cell
growth. Taselisib preferentially inhibits the mutated form of the p110a subunit, making it a targeted

therapeutic option for patients with this specific biomarker.

Key Insights for Research & Development

o Efficacy vs. Toxicity Trade-off: While Taselisib demonstrates clinical efficacy, particularly in
PIK3CA-mutant cancers, its development was hampered by a significant toxicity profile, leading to
dose reductions and discontinuations [1] [2]. This highlights the clinical challenge of managing on-
target side effects.

e Biomarker-Driven Patient Selection is Central: The value of Taselisib is most apparent in selected
populations. The enhanced response in PIK3CA-mutant tumors in the LORELEI trial and the analysis
of PIK3CA status in ctDNA from the Phase Ib trial underscore that biomarker validation is critical
for identifying patients most likely to benefit [1] [2].

e Context of Combination Therapy: The activity of Taselisib was evaluated in combination with other
agents (e.g., endocrine therapy, HER2-targeted drugs). Its efficacy and toxicity are context-dependent
and should be considered as part of a combination regimen [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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